

Application Note: Labeling of Oligonucleotides with BP Fluor 405 NHS Ester

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Compound of Interest		
Compound Name:	BP Fluor 405 NHS Ester	
Cat. No.:	B15556566	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2] They are critical components in a wide range of applications, including nucleic acid sequencing, fluorescence in situ hybridization (FISH), real-time PCR, and microarray analysis.[3][4][5] **BP Fluor 405 NHS Ester** is a bright, water-soluble, blue-fluorescent dye ideal for conjugating to amine-modified oligonucleotides.[6][7][8] Its excitation maximum is well-suited for the 407 nm krypton or 408 nm violet laser lines.[6][8] The resulting dye-oligonucleotide conjugates exhibit pH-insensitive fluorescence between pH 4 and 10, ensuring reliable performance in various biological buffers.[6][8]

This document provides a detailed protocol for the post-synthetic labeling of amine-modified oligonucleotides with **BP Fluor 405 NHS Ester**, including methods for purification and characterization of the final conjugate.

Product Specifications and Data

BP Fluor 405 is a bright and photostable dye. Proteins and oligonucleotides can be labeled with it at high molar ratios without significant self-quenching.[6]

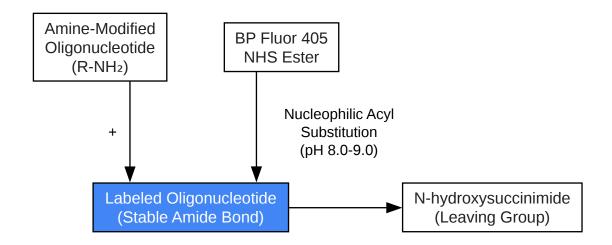


Property	Value	Reference(s)
Excitation Maximum (\(\lambda\)ex)	~402 nm	[9]
Emission Maximum (λem)	~424 nm	[9]
Extinction Coefficient	~35,000 cm ⁻¹ M ⁻¹ at 402 nm	[9]
Optimal Laser Excitation	407 nm Krypton or 408 nm Violet Diode	[6][8]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[6][10]
Reactivity	Primary amines (-NH ₂)	[6][11]
Solubility	Water, DMSO, DMF	[9]
Storage Conditions	-20°C, protect from light and moisture	[7][12]

Principle of Reaction

The labeling reaction is based on the covalent conjugation of **BP Fluor 405 NHS Ester** to an oligonucleotide containing a primary aliphatic amine. N-hydroxysuccinimide (NHS) esters are highly reactive towards nucleophilic primary amines, forming a stable and irreversible amide bond.[13][14] The reaction proceeds efficiently under slightly alkaline conditions (pH 8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.[10][13] Competing hydrolysis of the NHS ester can occur in aqueous buffers, so it is crucial to work efficiently once the dye is reconstituted.[10][11]





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Caption: Reaction scheme for labeling an amine-modified oligonucleotide with an NHS ester dye.

Experimental Workflow

The overall process involves preparing the amine-modified oligonucleotide and the dye, performing the conjugation reaction, purifying the labeled product to remove excess free dye, and finally, performing quality control checks.



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Caption: General workflow for oligonucleotide labeling with BP Fluor 405 NHS Ester.

Detailed Experimental Protocols Required Materials

• Oligonucleotide: Amine-modified DNA or RNA oligonucleotide (desalted or HPLC-purified).



- Dye: BP Fluor 405 NHS Ester.
- Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[15]
- Buffers:
 - Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0.[16] Avoid buffers containing primary amines like Tris.[10][15]
 - TE Buffer: 10 mM Tris, 1 mM EDTA, pH 8.0.
- Purification:
 - Size-exclusion chromatography columns (e.g., Glen Gel-Pak™).[16]
 - Or, HPLC system with a reverse-phase column.[17]
 - Or, n-butanol for solvent extraction.[18]
- Equipment: Microcentrifuge, vortex mixer, spectrophotometer, pH meter, laboratory shaker.

Reagent Preparation

- Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 9.0):
 - Dissolve 0.84 g of sodium bicarbonate (NaHCO₃) in 90 mL of nuclease-free water.
 - Adjust the pH to 9.0 using 1 M NaOH.
 - Bring the final volume to 100 mL with nuclease-free water.
 - Filter through a 0.22 μm filter and store at 4°C.
- Amine-Modified Oligonucleotide Solution:
 - Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.[15]



- If the oligonucleotide was deprotected with AMA, a desalting step is recommended to remove residual methylamine, which can react with the NHS ester.[16]
- BP Fluor 405 NHS Ester Stock Solution:
 - Allow the vial of BP Fluor 405 NHS Ester to warm to room temperature before opening to prevent moisture condensation.
 - Prepare the stock solution immediately before use. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[16]

Oligonucleotide Labeling Protocol

This protocol is based on a 0.2 µmol synthesis scale of an amino-modified oligonucleotide.

- Reaction Setup:
 - To the dissolved oligonucleotide solution, add the freshly prepared BP Fluor 405 NHS
 Ester stock solution. A 5- to 20-fold molar excess of the dye over the oligonucleotide is typically recommended to ensure efficient labeling.[15][19]
 - Example Calculation: For 0.2 μmol of oligonucleotide, a 10-fold excess requires 2 μmol of dye.
- Incubation:
 - Vortex the reaction mixture gently.
 - Incubate for at least 2 hours at room temperature (20-25°C) with gentle shaking.[16] For convenience, the reaction can often proceed overnight at 4°C.[16]
 - Protect the reaction from light by wrapping the tube in aluminum foil.

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted free dye, which can interfere with downstream applications.[20]

Method 1: Size-Exclusion/Desalting Column



- Equilibrate a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions.
- Load the entire reaction mixture onto the column.
- Elute with nuclease-free water or TE buffer.
- The first colored fraction to elute contains the high molecular weight labeled oligonucleotide.
 The free dye will elute later. Collect the appropriate fractions.

Method 2: High-Performance Liquid Chromatography (HPLC)

- Ion-pair reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides, as it can separate the labeled product from both free dye and unlabeled oligonucleotides.[17]
- Use a C18 column and a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.
- Monitor the elution at 260 nm (for the oligonucleotide) and ~405 nm (for the dye).
- The desired product will absorb at both wavelengths. Collect and pool the corresponding peaks.

Method 3: Solvent Extraction

- Add an equal volume of water-saturated n-butanol to the reaction mixture.[18]
- Vortex vigorously for 20-30 seconds and then centrifuge briefly (e.g., 1 min at 5,000 x g) to separate the phases.
- The unreacted hydrophobic dye will partition into the upper organic (n-butanol) phase, while the hydrophilic labeled oligonucleotide remains in the lower aqueous phase.[18]
- Carefully remove and discard the upper n-butanol layer.
- Repeat the extraction 2-3 times until the organic layer is colorless.



Characterization and Quality Control

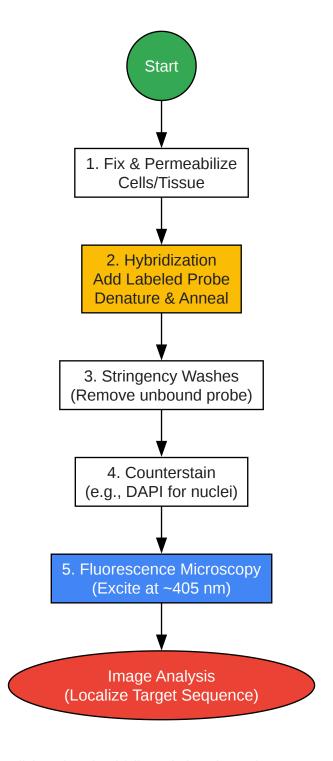
The concentration and degree of labeling (DOL) can be determined using a UV-Vis spectrophotometer.

- Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and ~402 nm (A max).
- Calculate Oligonucleotide Concentration:
 - First, calculate the contribution of the dye's absorbance at 260 nm. A correction factor $(CF_{260} = A_{260})$ of free dye / A_max of free dye) is needed. For many blue dyes, this is approximately 0.3.
 - Corrected A₂₆₀ = A₂₆₀ (A_max × CF₂₆₀)
 - Oligo Conc. (M) = Corrected A_{260} / ϵ_{260} (where ϵ_{260} is the molar extinction coefficient of the unlabeled oligonucleotide).
- Calculate Dye Concentration:
 - Dye Conc. (M) = A max / ε max (where ε max for BP Fluor 405 is ~35,000 M⁻¹cm⁻¹).
- Calculate Degree of Labeling (DOL):
 - DOL = [Dye Conc.] / [Oligo Conc.]
 - The DOL indicates the average number of dye molecules per oligonucleotide. For most applications, a DOL between 0.8 and 1.2 is desirable for single-labeled probes.

Application Example: Fluorescence In Situ Hybridization (FISH)

Fluorescently labeled oligonucleotides are widely used as probes in FISH to detect specific DNA or RNA sequences within cells or tissues.[4]





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Caption: A simplified workflow for a Fluorescence In Situ Hybridization (FISH) experiment.

Troubleshooting



Problem	Possible Cause(s)	Suggested Solution(s)
Low Labeling Efficiency	1. Hydrolyzed NHS ester dye. 2. Incorrect buffer pH (too acidic). 3. Inactive amine on oligonucleotide. 4. Competing nucleophiles (e.g., Tris buffer, methylamine).	1. Prepare fresh dye solution in anhydrous solvent immediately before use. 2. Verify conjugation buffer is pH 8.5-9.0. 3. Use high-quality, freshly synthesized oligonucleotides. 4. Use an amine-free buffer (bicarbonate, borate). Desalt oligo if needed.
High Background Signal	Incomplete removal of unreacted free dye.	Repeat the purification step. For column chromatography, ensure good separation between the labeled oligo and free dye peaks. For extraction, perform additional washes.
Precipitation of Dye	Low solubility of the NHS ester in the aqueous reaction buffer.	Ensure the volume of organic solvent (DMSO/DMF) carrying the dye does not exceed 5-10% of the total reaction volume. Vortex immediately after adding the dye solution.
Degraded Oligonucleotide	Nuclease contamination.	Use nuclease-free water, tubes, and pipette tips throughout the procedure. Store the final product in TE buffer at -20°C.
No Fluorescence	Photobleaching of the dye.	Protect the dye stock solution and all subsequent reaction and purification steps from light. Store the final labeled oligo in the dark at -20°C.[21]



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